1-Isobutyl-6-oxopiperidine-3-carboxylic acid is a compound that belongs to the class of piperidine derivatives, which are cyclic organic compounds containing a six-membered ring with one nitrogen atom. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals due to its structural features that may interact with biological targets.
The compound can be synthesized through various chemical methods, including cyclization reactions and chiral resolution techniques. Research has demonstrated its utility in studies related to molecular interactions and drug design, particularly in the context of targeting specific proteins involved in cellular processes .
1-Isobutyl-6-oxopiperidine-3-carboxylic acid is classified as a carboxylic acid, specifically an oxopiperidine derivative. Its structure includes a piperidine ring with an isobutyl group and a carboxylic acid functional group, which are critical for its biological activity.
The synthesis of 1-Isobutyl-6-oxopiperidine-3-carboxylic acid typically involves several key steps:
The synthesis often utilizes reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) under conditions conducive to esterification and amidation reactions. The resulting compounds can be further purified using chromatographic techniques to isolate the desired enantiomer .
The molecular structure of 1-Isobutyl-6-oxopiperidine-3-carboxylic acid can be represented as follows:
The compound's structure can be confirmed using techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS), which provide insights into its molecular connectivity and functional groups.
1-Isobutyl-6-oxopiperidine-3-carboxylic acid participates in various chemical reactions, including:
These reactions often require specific catalysts or conditions to optimize yields and selectivity, particularly when dealing with enantiomers or complex mixtures .
The mechanism of action for 1-Isobutyl-6-oxopiperidine-3-carboxylic acid is primarily based on its ability to interact with biological targets, such as proteins involved in cellular signaling pathways. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, facilitating binding to target sites.
Studies have shown that derivatives of this compound can influence the activity of RNA-binding proteins, highlighting its potential role in regulating gene expression .
1-Isobutyl-6-oxopiperidine-3-carboxylic acid has several applications in scientific research:
1-Isobutyl-6-oxopiperidine-3-carboxylic acid (CAS: 915924-95-7) represents a strategically important heterocyclic scaffold in modern drug discovery, combining structural versatility with targeted bioactivity potential. Characterized by the molecular formula C₁₀H₁₇NO₃ and a molecular weight of 199.25 g/mol, this compound features a piperidine core decorated with three critical functional elements: a carboxylic acid at the 3-position, a ketone at the 6-position, and an isobutyl group attached to the nitrogen atom [1] [5]. This specific arrangement creates a multifaceted pharmacophore with hydrogen-bonding capabilities (via the carboxylic acid and carbonyl groups), hydrophobic character (through the isobutyl moiety), and ionizable functionality – properties that collectively enable diverse molecular interactions with biological targets. The compound's significance extends beyond its intrinsic chemical properties to its role as a synthetic building block for complex molecules targeting challenging disease mechanisms, particularly those involving protein-RNA interactions [1]. Its emergence reflects the pharmaceutical industry's growing interest in three-dimensional heterocycles that offer improved selectivity and metabolic stability over flat aromatic systems, positioning it as a valuable asset in the medicinal chemist's toolbox for addressing undrugged targets.
The documented history of 1-isobutyl-6-oxopiperidine-3-carboxylic acid begins with its formal registration (CAS 915924-95-7) in chemical databases, marking its entry as a characterized synthetic building block. Its emergence coincided with the early 2000s shift toward privileged heterocyclic scaffolds in medicinal chemistry, particularly those offering spatial diversity and functional group density for targeted protein interactions [1] [6]. Piperidine derivatives have historically occupied a prominent position in drug development due to their prevalence in natural products and pharmaceuticals, but the specific 1,6-disubstituted pattern with a carboxylic acid at C3 represents a more recent strategic evolution aimed at optimizing physicochemical properties and binding interactions.
Table 1: Key Historical Milestones for 1-Isobutyl-6-oxopiperidine-3-carboxylic Acid
Time Period | Development Context | Significance |
---|---|---|
Early 2000s | Emergence of targeted heterocyclic scaffolds | Part of broader exploration beyond flat aromatic systems towards saturated N-heterocycles |
~2005-2010 | Synthetic accessibility established | Reliable synthetic routes enabled broader research applications |
Post-2010 | Focus on RNA-binding protein modulators | Identified as building block for novel mode of action targeting protein-RNA complexes |
Recent Years | Integration into scaffold-hopping programs | Recognition of its potential as a versatile core for structural diversification |
The compound gained distinct traction when researchers identified its potential role in addressing a critical challenge: modulating protein-RNA interactions (PRIs). These interactions govern essential post-transcriptional regulatory processes and are implicated in numerous pathologies, including oncogenesis (e.g., dysregulated RNA splicing in cancer), neurogenerative proteinopathies (e.g., TDP-43 aggregation in ALS), and inflammatory pathways [1]. Traditional approaches targeting proteins or RNA alone proved insufficient for many PRI-driven diseases, creating a demand for novel chemical matter capable of disrupting or stabilizing these complexes. The 1-isobutyl-6-oxopiperidine-3-carboxylic acid scaffold emerged as a candidate core structure due to its capacity to present functional groups in a spatially defined manner, potentially mimicking key interaction motifs found at protein-RNA interfaces [1]. Its carboxylic acid group offers a point for electrostatic or hydrogen-bonding interactions often crucial for RNA backbone binding, while the isobutyl group provides a hydrophobic element capable of occupying van der Waals pockets on the protein surface. The ketone contributes polarity and acts as a hydrogen bond acceptor, further enhancing interaction potential. This functional group triad, constrained by the semi-rigid piperidine ring, presented a novel pharmacophoric arrangement not commonly found in earlier generations of RNA-targeted small molecules.
Synthetic accessibility further fueled its adoption. The molecule could be reliably produced through established organic synthesis techniques, such as the alkylation of 6-oxopiperidine-3-carboxylic acid derivatives with isobutyl halides or via reductive amination strategies involving appropriate keto-acid precursors [7] [8]. Commercial availability of closely related precursors like 6-oxopiperidine-3-carboxylic acid (CAS 22540-50-7) and 1-methyl-6-oxopiperidine-3-carboxylic acid (CAS 22540-51-8) facilitated its exploration and derivatization [7] [8] [10]. This accessibility allowed medicinal chemists to rapidly generate focused libraries around this core, exploring structure-activity relationships (SAR) primarily aimed at enhancing potency and selectivity for specific PRI targets. The initial rationale often involved bioisosteric replacement or scaffold hopping from less optimal cores exhibiting toxicity or poor pharmacokinetics, leveraging the piperidinone's favorable balance of polarity (LogP approx. -1.1 for unsubstituted core, modulated by isobutyl) and three-dimensionality [1] [8].
Table 2: Comparison of 1-Isobutyl-6-oxopiperidine-3-carboxylic Acid with Key Precursors & Analogs
Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Difference from Target Compound | Primary Research Utility |
---|---|---|---|---|---|
6-oxopiperidine-3-carboxylic acid | 22540-50-7 | C₆H₉NO₃ | 143.14 | Lacks N-substituent and has lower MW | Core scaffold for N-functionalization |
1-Methyl-6-oxopiperidine-3-carboxylic acid | 22540-51-8 | C₇H₁₁NO₃ | 157.17 | Methyl group instead of isobutyl at N1 | Demonstrates impact of minimal N-alkylation |
1-Isopropyl-6-oxopiperidine-3-carboxylic acid | 915922-33-7 | C₉H₁₅NO₃ | 185.22 | Isopropyl (branched C3) vs. isobutyl (C4) at N1 | Highlights role of N-alkyl chain length/branching |
1-Butyl-6-oxopiperidine-3-carboxylic acid | N/A (CID 57881103) | C₁₀H₁₇NO₃ | 199.25 | n-Butyl (linear C4) vs. isobutyl (branched C4) | Illustrates effect of chain branching on properties |
1-Benzyl-6-oxopiperidine-3-carboxylic acid | 32749-55-6 | C₁₃H₁₅NO₃ | 233.27 | Aromatic benzyl vs. aliphatic isobutyl at N1 | Explores aromatic vs. aliphatic N-substitution |
1-Isobutyl-6-oxopiperidine-3-carboxylic acid | 915924-95-7 | C₁₀H₁₇NO₃ | 199.25 | Reference Compound | Versatile building block for PRI modulators |
Within scaffold-based drug design (SBDD), 1-isobutyl-6-oxopiperidine-3-carboxylic acid serves as a versatile molecular framework enabling multiple strategic approaches to lead optimization and novelty generation. Its core value lies in its capacity for pharmacophore preservation while undergoing significant structural modifications – a process central to scaffold hopping. This approach seeks to replace a problematic (e.g., toxicologically burdened or patent-encumbered) core structure with a novel, bioisosteric motif that maintains the spatial orientation of key functional groups necessary for target binding but alters the core connectivity or atom types [4].
The piperidinone scaffold excels in this context due to its multiple vectors for diversification. The carboxylic acid at C3 provides a primary handle for derivatization, readily enabling the formation of amides, esters, or ureas, thereby modulating polarity, hydrogen-bonding capacity, and target engagement profiles. The isobutyl group on nitrogen offers a hydrophobic moiety that can be systematically altered (e.g., cyclized, extended, or replaced with other aliphatic or aromatic groups) to fine-tune steric fit, lipophilicity, and metabolic stability. Furthermore, the ketone at C6 presents opportunities for reduction, nucleophilic addition, or serving as a hydrogen bond acceptor without immediate modification [1]. This multi-point functionalizability allows medicinal chemists to perform focused "scaffold morphing" – iteratively adjusting substituents while retaining the core – or more radical "scaffold hops" where the core itself is replaced based on pharmacophoric similarity.
Computational methods are crucial for leveraging this scaffold effectively. Pharmacophore-based similarity searching using algorithms like FTrees facilitates the identification of structurally diverse cores that maintain the essential three-dimensional arrangement of key features present in 1-isobutyl-6-oxopiperidine-3-carboxylic acid: the anionic/carboxylic acid feature, the hydrophobic isobutyl-like feature, and the hydrogen-bond accepting carbonyl feature [4]. This "fuzziness" allows escape from the immediate chemical similarity space while preserving bioactivity. For instance, FTrees analysis might identify pyrrolidinones, azetidines, or even non-cyclic cores as potential hops, provided they present compatible pharmacophore feature distances and angles. The Scaffold Hopper Mode within software platforms like infiniSee specifically exploits this pharmacophoric similarity, enabling navigation of ultra-large chemical spaces (containing billions of synthesizable compounds) to find novel cores that maintain the critical interaction profile of the original piperidinone-based hit or lead [4].
Table 3: Strategic Functionalization Pathways for 1-Isobutyl-6-oxopiperidine-3-carboxylic Acid in Drug Design
Functionalization Site | Common Chemical Modifications | Primary Impact on Compound Properties | Design Objective |
---|---|---|---|
Carboxylic Acid (C3) | Amide formation, Esterification, Reduction to alcohol, Conversion to heterocycles (oxadiazoles, tetrazoles) | Modulates polarity (LogP), solubility, H-bonding capacity, introduces new pharmacophores | Target potency optimization, DMPK improvement, Patent novelty |
N1-Isobutyl Group | Branching alteration (e.g., cyclopropylmethyl), Chain elongation/contraction, Replacement with aryl/heteroaryl, Cyclization onto ring | Adjusts hydrophobic bulk, steric fit, metabolic stability (blocking oxidation sites) | Selectivity enhancement, Reduction of CYP metabolism, Lipophilicity control |
Ketone (C6) | Reduction to alcohol, Conversion to enol ethers/esters, Formation of imines/hydrazones | Alters H-bond acceptor strength, introduces chirality, adds new reactive sites | Prodrug strategies, Binding affinity tuning, Introduction of new interaction points |
Piperidine Ring Atoms | Introduction of alkyl/aryl substituents at C2/C4/C5, Ring fusion, Changing ring size (e.g., to pyrrolidinone) | Modifies ring conformation, steric bulk, electronic properties, solubility | Conformational constraint, Mitigation of toxicity, Physicochemical optimization |
Structure-based core replacement represents another advanced application, particularly relevant when structural biology data (e.g., protein-ligand co-crystal structures) is available. Tools like ReCore (implemented in SeeSAR's Inspirator Mode) allow medicinal chemists to select the "1-isobutyl-6-oxopiperidine" portion of a bound ligand as the segment for replacement [4]. The algorithm then searches 3D-fragment databases (e.g., derived from PDB or CCDC) for structurally distinct cores that fulfill the same spatial constraints and interaction patterns within the binding pocket. Crucially, the vector points (positions where the core connects to the retained substituents) must align. This method might suggest replacing the piperidinone ring with, for example, a substituted cyclohexane, a bicyclic amine, or a spiro system, provided the new core maintains the carboxylic acid and hydrophobic group in compatible orientations and distances. This approach directly addresses issues like poor intellectual property (IP) position surrounding the original piperidinone core or metabolic liabilities associated specifically with the lactam moiety, while aiming to retain the desired biological activity.
The scaffold's significance is further amplified in the context of modulating protein-RNA interactions (PRIs). Small molecules like derivatives of this piperidinone are being explored to selectively stabilize or destabilize specific protein-RNA complexes, thereby regulating gene expression post-transcriptionally – a mechanism often described as "unprecedented" in its therapeutic approach [1] [5]. The scaffold's ability to present both polar (carboxylic acid, ketone) and hydrophobic (isobutyl) functionalities in a constrained geometry mimics aspects of protein-RNA interface motifs, making it particularly suitable for this challenging target class. Research efforts focus on optimizing derivatives for potency against specific RBPs implicated in diseases like cancer (e.g., proteins driving oncogenic RNA stability), neurodegeneration (e.g., TDP-43, FUS), and inflammation [1]. Key strategies include leveraging the carboxylic acid for critical salt bridges with arginine-rich RNA-binding domains, utilizing the hydrophobic isobutyl group to occupy defined pockets, and employing the rigid scaffold to pre-organize the molecule for binding, reducing entropic penalty upon complex formation.
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3